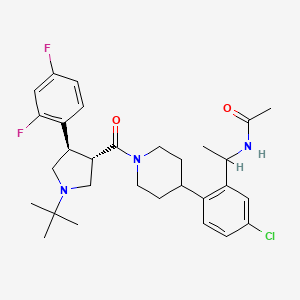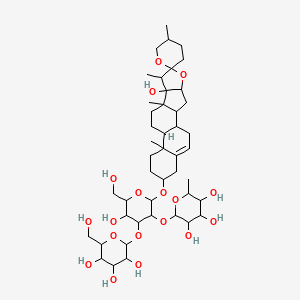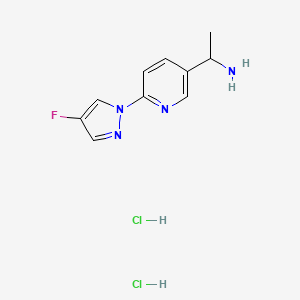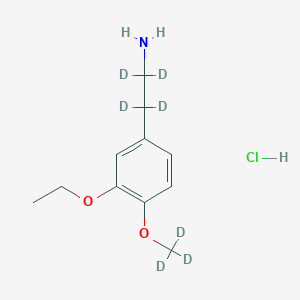
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione is a complex organic compound with a unique structure. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. The compound features a dioxolane ring and trideuteriomethyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves multiple steps. One common method includes the reaction of a purine derivative with a dioxolane compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the dioxolane ring and the incorporation of trideuteriomethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds .
科学的研究の応用
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biochemical pathways involving purines.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and trideuteriomethyl groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione: This compound is similar in structure but lacks the trideuteriomethyl groups.
7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylxanthine: Another related compound with a similar core structure but different functional groups.
Uniqueness
The presence of trideuteriomethyl groups in 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione makes it unique. These groups can influence the compound’s stability, reactivity, and interaction with biological targets, distinguishing it from other similar compounds .
特性
分子式 |
C11H15N4O4+ |
|---|---|
分子量 |
273.30 g/mol |
IUPAC名 |
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C11H15N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-8H,3-5H2,1-2H3/q+1/i1D3,2D3 |
InChIキー |
QFHFEUWSXMIRJL-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)C([2H])([2H])[2H])CC3OCCO3 |
正規SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine](/img/structure/B12299806.png)

![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)


![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)

![[11-Ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12299845.png)
![Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12299849.png)

![Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12299859.png)
![4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride](/img/structure/B12299869.png)

